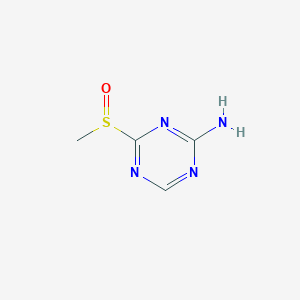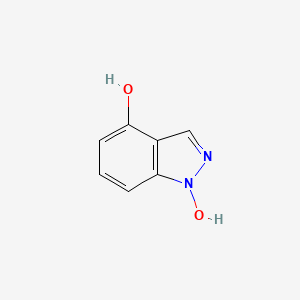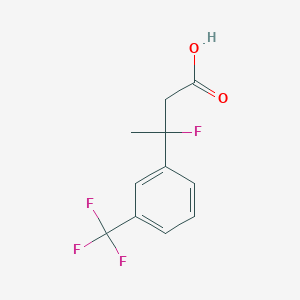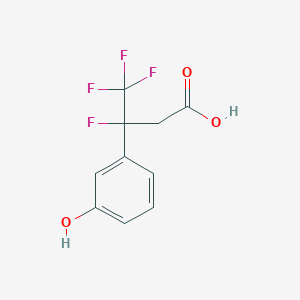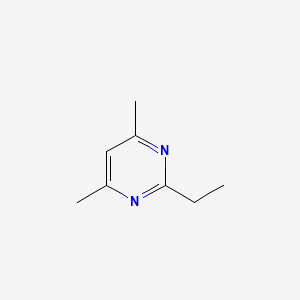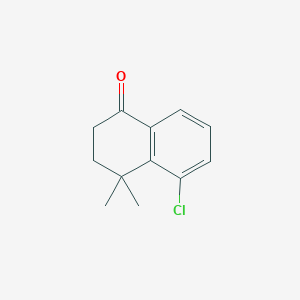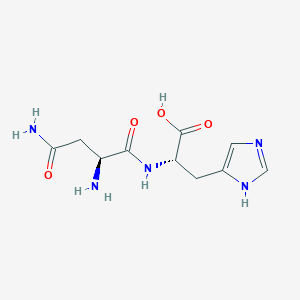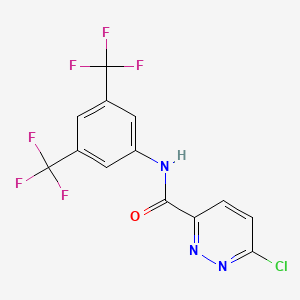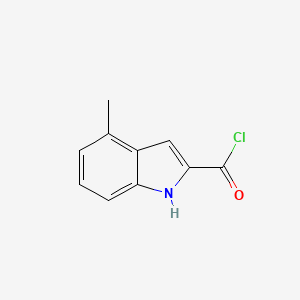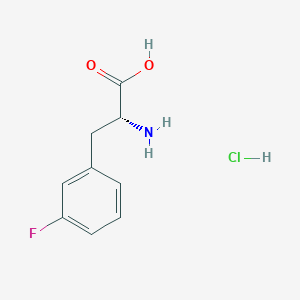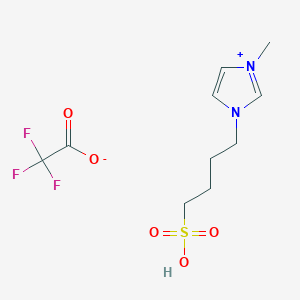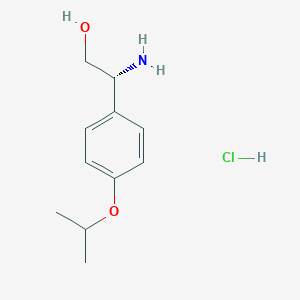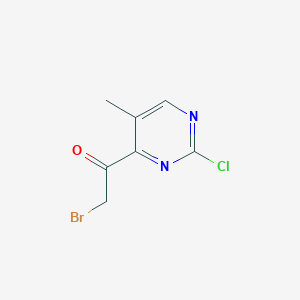
2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone typically involves the bromination of 1-(2-chloro-5-methylpyrimidin-4-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents. The reactions are typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: The major products are substituted ethanones, where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.
Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials, which have applications in electronics, coatings, and other industries.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or viral replication. The molecular targets and pathways involved vary depending on the specific compound synthesized from this intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-dimethylamino-phenyl)ethanone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
Uniqueness
2-Bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which allows for diverse chemical modifications. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. Additionally, the methyl group on the pyrimidine ring can influence the compound’s reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C7H6BrClN2O |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
2-bromo-1-(2-chloro-5-methylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H6BrClN2O/c1-4-3-10-7(9)11-6(4)5(12)2-8/h3H,2H2,1H3 |
Clé InChI |
XCBJOTWKVRCEPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C(=O)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


